N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Description

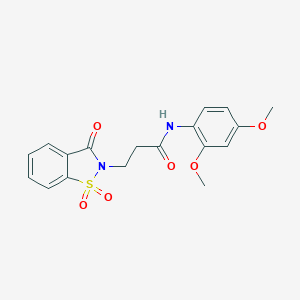

N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a synthetic small molecule characterized by a benzisothiazolone core modified with a 1,1-dioxide group and a propanamide side chain linked to a 2,4-dimethoxyphenyl substituent. The compound’s molecular formula is C₁₉H₁₉N₂O₆S, with an average molecular mass of 403.43 g/mol. Its structure includes a sulfonamide-like moiety (1,1-dioxido-3-oxo-benzisothiazolyl) and methoxy groups on the aromatic ring, which influence its electronic and steric properties.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S/c1-25-12-7-8-14(15(11-12)26-2)19-17(21)9-10-20-18(22)13-5-3-4-6-16(13)27(20,23)24/h3-8,11H,9-10H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETDBMBKISFZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide, with the CAS number 663168-51-2, is a compound that has garnered attention due to its potential biological activities. Its molecular formula is , and it possesses a complex structure that may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound features:

- Molecular Weight : 390.41 g/mol

- Functional Groups : It includes a dimethoxyphenyl group and a benzisothiazole moiety, which are often associated with various biological activities.

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its antimicrobial properties and potential as an inhibitor for specific enzymes. The following sections detail findings from various studies.

Antimicrobial Activity

A study evaluated a series of benzisothiazole derivatives for antimicrobial properties. Although specific data on this compound was not isolated in the literature, compounds with similar structures demonstrated significant antimicrobial activity against various bacterial and fungal strains. For instance, derivatives showed minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against pathogens including both Gram-positive and Gram-negative bacteria .

Case Study 1: Synthesis and Antimicrobial Evaluation

A synthesis study involving related benzisothiazole compounds reported that many derivatives exhibited promising antimicrobial activity. The best-performing compounds were further analyzed through molecular docking studies to elucidate their interaction with target proteins . This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Computational Docking and Drug-Like Properties

Computational studies have been employed to assess the drug-like properties of synthesized benzisothiazole derivatives. These studies indicated favorable pharmacokinetic profiles for several compounds, suggesting that modifications could lead to improved therapeutic agents .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 663168-51-2 |

| Molecular Formula | C18H18N2O6S |

| Molecular Weight | 390.41 g/mol |

| Antimicrobial Activity (MIC) | 10.7 - 21.4 μmol/mL (similar compounds) |

| Enzyme Inhibition (IC50) | Micromolar range (similar compounds) |

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential as a COX-II inhibitor , which is crucial in the treatment of inflammatory diseases. COX-II inhibitors are known for their ability to reduce pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzisothiazole moiety can enhance the inhibitory potency against COX-II. For instance, derivatives with different substituents on the aromatic rings have shown varying degrees of activity, suggesting that fine-tuning the molecular structure can lead to more effective drugs .

Pharmacological Studies

Recent pharmacological studies have demonstrated that N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide exhibits:

- Anti-inflammatory Activity : The compound has shown significant anti-inflammatory effects in vitro and in vivo models.

- Analgesic Properties : Its ability to inhibit COX-II suggests potential use as an analgesic agent in pain management therapies.

Case Studies

- In Vivo Efficacy : A study evaluated the anti-inflammatory effects of the compound in animal models, demonstrating a reduction in paw edema comparable to standard COX-II inhibitors like Celecoxib. The results indicated a favorable safety profile with minimal side effects observed during treatment .

- Mechanism of Action : Investigations into its mechanism revealed that the compound inhibits prostaglandin synthesis by selectively targeting COX-II enzymes, thus providing insights into its therapeutic mechanisms .

Industrial Applications

Beyond medicinal uses, this compound may find applications in:

- Agricultural Chemistry : Its antimicrobial properties suggest potential use as a pesticide or herbicide.

- Cosmetic Formulations : Given its safety profile and effectiveness against inflammation, it could be incorporated into skincare products aimed at reducing skin irritation and redness.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the benzisothiazolone-dioxide core but differ in substituents on the phenyl ring or propanamide chain. These variations significantly impact physicochemical properties, solubility, and biological activity. Below is a detailed comparison:

Structural Analogues and Their Properties

Impact of Substituents

- Electron-Donating Groups (e.g., Methoxy): The 2,4-dimethoxy groups in the target compound enhance solubility in polar solvents compared to non-substituted analogues (e.g., N-phenyl derivative).

- Electron-Withdrawing Groups (e.g., Nitro, Acetyl) : The N-(4-chloro-3-nitrophenyl) derivative (MW 409.80 g/mol) exhibits higher stability due to nitro and chloro groups, which may improve metabolic resistance. The acetyl group in the N-(3-acetylphenyl) analogue introduces a ketone functional group, enabling participation in coordination chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.